molecular formula C21H17ClF3N3O3S B11658713 2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide

2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide

Cat. No.: B11658713
M. Wt: 483.9 g/mol
InChI Key: ZQVUJRQMQBMZEY-UHFFFAOYSA-N
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Description

2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve binding to certain proteins or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[(pyridin-3-YL)methyl]acetamide include other sulfonamides and acetamides with similar structural features. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClF3N3O3S

Molecular Weight

483.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H17ClF3N3O3S/c22-19-9-8-16(11-18(19)21(23,24)25)28(32(30,31)17-6-2-1-3-7-17)14-20(29)27-13-15-5-4-10-26-12-15/h1-12H,13-14H2,(H,27,29)

InChI Key

ZQVUJRQMQBMZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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